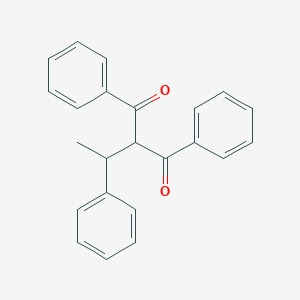
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione is an organic compound known for its unique structure and properties It is a derivative of dibenzoylmethane and is characterized by the presence of two phenyl groups and a phenylethyl group attached to a propane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione can be synthesized through a multi-step process involving the condensation of dibenzoylmethane with styrene in the presence of a catalyst. The reaction typically involves the use of gold (III) chloride and silver trifluoromethanesulfonate as catalysts in dichloromethane. The reaction mixture is stirred at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process typically involves recrystallization and column chromatography to obtain analytically pure this compound.
化学反応の分析
Types of Reactions
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications in drug development.
作用機序
The mechanism of action of 1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and protection against oxidative stress . It may also interact with other cellular targets, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but lacks the phenylethyl group.
1,3-Diphenyl-2-propanone: Contains a ketone group instead of the diketone structure.
Dibenzoylmethane: A simpler analog with only two phenyl groups attached to a propane-1,3-dione backbone.
Uniqueness
1,3-Diphenyl-2-(1-phenylethyl)propane-1,3-dione is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
116140-58-0 |
|---|---|
分子式 |
C23H20O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
1,3-diphenyl-2-(1-phenylethyl)propane-1,3-dione |
InChI |
InChI=1S/C23H20O2/c1-17(18-11-5-2-6-12-18)21(22(24)19-13-7-3-8-14-19)23(25)20-15-9-4-10-16-20/h2-17,21H,1H3 |
InChIキー |
ULGQTBRDPIFGFO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
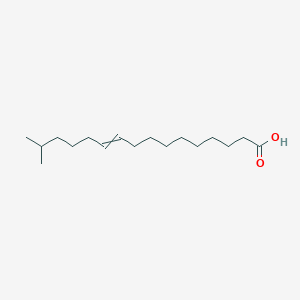

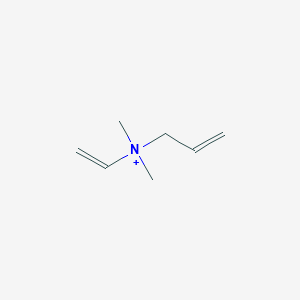
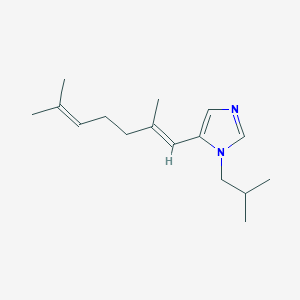

![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

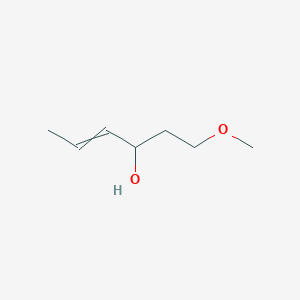
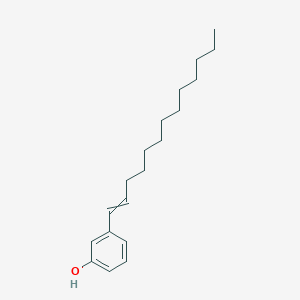
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
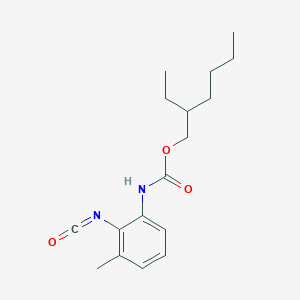

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
